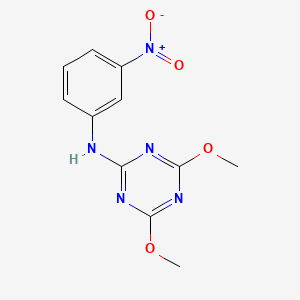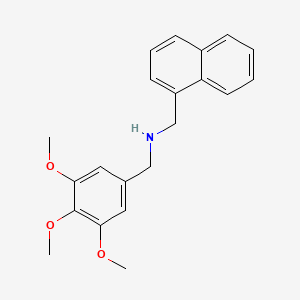
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. The compound is known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in tumor growth and inflammation. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, the compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage. Additionally, the compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis, suggesting that it may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and has been shown to exhibit good stability under various conditions. However, one of the main limitations of the compound is its relatively low water solubility, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research and development of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory diseases, should be explored further in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide involves the reaction of 3-cyano-7-ethyl-1H-indole with benzyl bromide in the presence of a base, followed by the addition of acetic anhydride. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields.
Applications De Recherche Scientifique
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, the compound has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
N-benzyl-2-(3-cyano-7-ethylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-16-9-6-10-18-17(11-21)13-23(20(16)18)14-19(24)22-12-15-7-4-3-5-8-15/h3-10,13H,2,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMEZPJXZUELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
